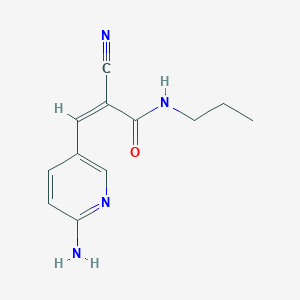

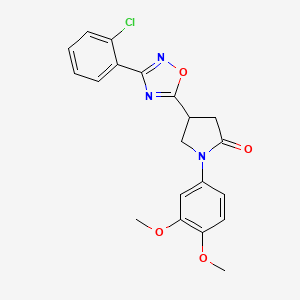

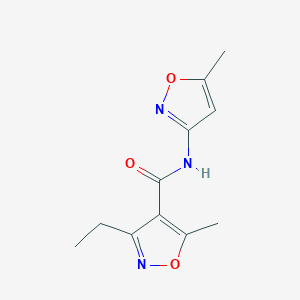

![molecular formula C19H17N3O2S3 B2976638 5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 896679-16-6](/img/structure/B2976638.png)

5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide” is a compound that belongs to the class of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have shown potent biological applications and are used in the synthesis of several drugs .

Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . For instance, bis-thiazoles were prepared by the reaction of 3-hexylthiophene with lithium 2,2,6,6-tetramethylpiperidide to give 4-hexylthiophene-2-carbaldehyde, which was then reacted with dithiooxamide .

Molecular Structure Analysis

Thiazoles have resonating structures, some of which are possible with the involvement of d-orbitals of sulfur . The thiazole nucleus is part of the vitamin B (thiamine) structure .

Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Physical And Chemical Properties Analysis

Thiazoles have similar chemical and physical properties to pyridine and pyrimidine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

科学的研究の応用

Antibacterial and Antimicrobial Applications

Research on heterocyclic compounds containing a sulfonamido moiety, such as sulfonamides and their derivatives, has shown significant antibacterial and antimicrobial activities. For instance, novel heterocyclic compounds have been synthesized for use as antibacterial agents, demonstrating high activities against various bacterial strains (Azab, Youssef, & El-Bordany, 2013). Similarly, thiazole and its fused derivatives were explored for their antimicrobial properties, yielding compounds with in vitro antimicrobial activity against bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Anticancer Applications

The synthesis and evaluation of sulfonamide derivatives for anticancer activity is another significant area of research. These compounds have been investigated across various cancer cell lines, with some showing higher activity than standard drugs like doxorubicin. For example, a study on sulfonamide derivatives revealed promising anticancer activities, highlighting compounds with potent effects against human tumor liver cell lines (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015). Another study focused on N,N-dimethylbenzenesulfonamide derivatives, evaluating their antiproliferative activity against the human breast cancer cell line MCF-7, with several compounds exhibiting higher activity compared to doxorubicin (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .

Mode of Action

It has been suggested that the electron-deficient aryl group in similar compounds results in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with certain targets .

Biochemical Pathways

Thiazole derivatives have been reported to have a wide range of medicinal and biological properties, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

将来の方向性

Thiazoles are an adaptable heterocycle present in several drugs and have been prepared for use in cancer therapy . They have shown notable pharmacological actions, making them significant in the chemical world of compounds . This suggests that “5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide” and similar compounds could have potential future applications in medicinal chemistry.

特性

IUPAC Name |

5-ethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S3/c1-3-14-7-9-17(25-14)27(23,24)22-15-8-6-13(11-12(15)2)18-21-16-5-4-10-20-19(16)26-18/h4-11,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOHYNLIPRBHPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

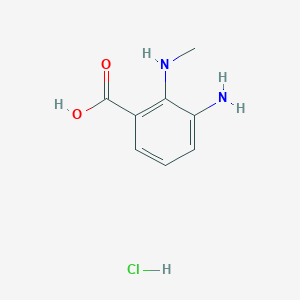

![2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2976560.png)

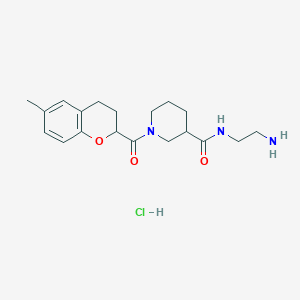

![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2976561.png)

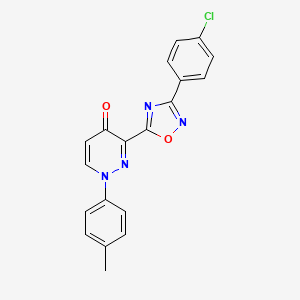

![1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2976564.png)

![2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone](/img/structure/B2976567.png)

![N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide](/img/structure/B2976570.png)